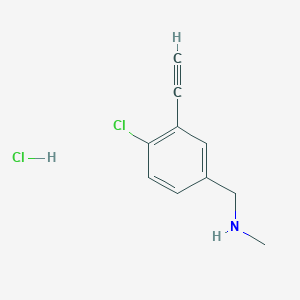

![molecular formula C28H26 B12075640 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene CAS No. 4575-13-7](/img/structure/B12075640.png)

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol ist eine aromatische Kohlenwasserstoffverbindung, die sich durch ihre komplexe Struktur auszeichnet, die aus mehreren Methyl- und Phenylgruppen besteht, die an einen Benzolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol beinhaltet typischerweise eine Reihe von Friedel-Crafts-Alkylierungsreaktionen. Der Prozess beginnt mit der Herstellung der Ausgangsstoffe, zu denen Benzol und Methylbenzolderivate gehören. Die Reaktionsbedingungen erfordern oft die Anwesenheit eines starken Lewis-Säure-Katalysators, wie beispielsweise Aluminiumchlorid, um den Alkylierungsprozess zu erleichtern.

Schritt 1: Methylierung von Benzol zur Bildung von Methylbenzol (Toluol).

Schritt 2: Weitere Methylierung von Toluol zur Bildung von Dimethylbenzol (Xylol).

Schritt 3: Sequentielle Friedel-Crafts-Alkylierungsreaktionen zur Anlagerung weiterer Methyl- und Phenylgruppen an den Benzolring.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine präzise Steuerung der Reaktionsbedingungen und eine Maximierung der Ausbeute zu gewährleisten. Der Einsatz fortschrittlicher Katalysatorsysteme und optimierter Reaktionsparameter kann die Effizienz des Syntheseprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene typically involves a series of Friedel-Crafts alkylation reactions. The process begins with the preparation of the starting materials, which include benzene and methylbenzene derivatives. The reaction conditions often require the presence of a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.

Step 1: Methylation of benzene to form methylbenzene (toluene).

Step 2: Further methylation of toluene to form dimethylbenzene (xylene).

Step 3: Sequential Friedel-Crafts alkylation reactions to attach additional methyl and phenyl groups to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von Alkanen führt.

Substitution: Elektrophile aromatische Substitutionsreaktionen, wie Nitrierung, Sulfonierung und Halogenierung, können in Gegenwart geeigneter Reagenzien und Katalysatoren stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromsäure.

Reduktion: Lithiumaluminiumhydrid, Wasserstoffgas mit Palladiumkatalysator.

Substitution: Salpetersäure für die Nitrierung, Schwefelsäure für die Sulfonierung, Halogene (Chlor, Brom) für die Halogenierung.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkane.

Substitution: Nitroverbindungen, Sulfonsäuren, halogenierte Benzole.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zur Aromatizität und Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.

Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Pharmakophor in der medizinischen Chemie.

Industrie: Aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Synthese von fortschrittlichen Materialien wie Polymeren und Nanomaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol beinhaltet seine Interaktion mit molekularen Zielstrukturen durch π-π-Stacking-Wechselwirkungen und hydrophobe Effekte. Diese Wechselwirkungen können die Bindungsaffinität und Spezifität der Verbindung gegenüber verschiedenen biologischen Zielstrukturen wie Enzymen und Rezeptoren beeinflussen. Die beteiligten Wege können Signaltransduktion, Genexpressionsregulation und Stoffwechselprozesse umfassen.

Wissenschaftliche Forschungsanwendungen

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene has several scientific research applications:

Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Toluol: Ein einfacherer aromatischer Kohlenwasserstoff mit einer einzigen Methylgruppe, die an den Benzolring gebunden ist.

Xylol: Enthält zwei Methylgruppen, die in verschiedenen Positionen (ortho, meta, para) an den Benzolring gebunden sind.

Trimethylbenzol: Enthält drei Methylgruppen, die an den Benzolring gebunden sind.

Einzigartigkeit

2-Methyl-1-[2-Methyl-4-(3-Methylphenyl)phenyl]-4-(3-Methylphenyl)benzol ist aufgrund seiner stark substituierten Struktur einzigartig, die ihm ausgeprägte chemische und physikalische Eigenschaften verleiht. Das Vorhandensein mehrerer Methyl- und Phenylgruppen erhöht seine Stabilität und Reaktivität und macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

4575-13-7 |

|---|---|

Molekularformel |

C28H26 |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene |

InChI |

InChI=1S/C28H26/c1-19-7-5-9-23(15-19)25-11-13-27(21(3)17-25)28-14-12-26(18-22(28)4)24-10-6-8-20(2)16-24/h5-18H,1-4H3 |

InChI-Schlüssel |

IVWXXNXSMQULGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C3=C(C=C(C=C3)C4=CC=CC(=C4)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)

![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)

![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)

![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)